REACTION_SMILES
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[C:1]([C:2](=[CH2:3])[CH3:4])(=[O:5])[O:6][CH2:7][CH:8]=[CH2:9].[Cl:10][SiH:11]([Cl:12])[Cl:13].[cH:14]1[c:15]2[c:24]([cH:25][cH:26][cH:27]1)[S:23][c:18]1[c:17]([cH:22][cH:21][cH:20][cH:19]1)[NH:16]2>>[C:1]([C:2](=[CH2:3])[CH3:4])(=[O:5])[O:6][CH2:7][CH2:8][CH2:9][Si:11]([Cl:10])([Cl:12])[Cl:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCOC(=O)C(=C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[SiH](Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)Nc1ccccc1S2
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Name
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Type
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product
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Smiles
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C=C(C)C(=O)OCCC[Si](Cl)(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |